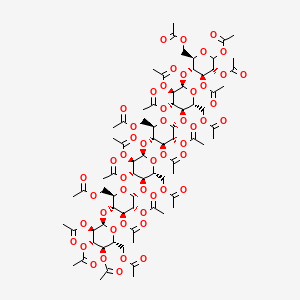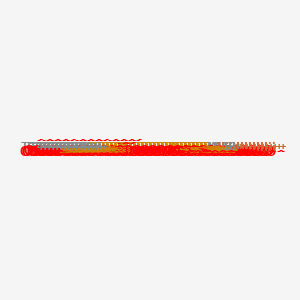
Lithium Aluminum Titanium Phosphate (Li1.3Al0.3Ti1.7(PO4)3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier MFCD28016334 is known as Lithium Aluminum Titanium Phosphate. It is a solid material that appears as a white to almost white powder or crystal. This compound is notable for its use in various scientific and industrial applications, particularly in the field of materials science.
準備方法
Synthetic Routes and Reaction Conditions
Lithium Aluminum Titanium Phosphate can be synthesized through a solid-state reaction method. The typical procedure involves mixing stoichiometric amounts of lithium carbonate, aluminum oxide, and titanium dioxide with phosphoric acid. The mixture is then calcined at high temperatures, usually around 800-1000°C, to form the desired compound.
Industrial Production Methods
In industrial settings, the production of Lithium Aluminum Titanium Phosphate follows a similar solid-state reaction process but on a larger scale. The raw materials are mixed in large reactors, and the calcination process is carried out in industrial furnaces. The final product is then ground to the desired particle size and purified as needed.
化学反応の分析
Types of Reactions
Lithium Aluminum Titanium Phosphate primarily undergoes substitution reactions. It can also participate in ion-exchange reactions due to the presence of lithium ions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve the replacement of lithium ions with other cations such as sodium or potassium. The reactions are carried out in aqueous solutions at room temperature.
Ion-Exchange Reactions: These reactions involve the exchange of lithium ions with other cations in a solution. Common reagents include sodium chloride or potassium chloride solutions.
Major Products
The major products formed from these reactions depend on the substituting cation. For example, substituting lithium with sodium results in Sodium Aluminum Titanium Phosphate.
科学的研究の応用
Lithium Aluminum Titanium Phosphate has a wide range of applications in scientific research:
Materials Science: It is used as a solid electrolyte in lithium-ion batteries due to its high ionic conductivity.
Chemistry: It serves as a catalyst in various chemical reactions.
Biology: It is used in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of ceramics and glass.
作用機序
The primary mechanism by which Lithium Aluminum Titanium Phosphate exerts its effects is through its high ionic conductivity. The compound allows for the efficient movement of lithium ions, making it an excellent solid electrolyte. This property is particularly useful in lithium-ion batteries, where it facilitates the flow of ions between the anode and cathode, thereby generating electrical energy.
類似化合物との比較
Similar Compounds
- Sodium Aluminum Titanium Phosphate
- Potassium Aluminum Titanium Phosphate
- Calcium Aluminum Titanium Phosphate
Uniqueness
Lithium Aluminum Titanium Phosphate is unique due to its high ionic conductivity and stability. Compared to similar compounds, it offers better performance as a solid electrolyte in lithium-ion batteries. Its ability to facilitate efficient ion exchange makes it a valuable material in various scientific and industrial applications.
特性
CAS番号 |
120479-61-0 |
|---|---|
分子式 |
Al3Li13O120P30Ti17-4 |
分子量 |
3834 g/mol |
IUPAC名 |
trialuminum;tridecalithium;titanium;titanium(4+);triacontaphosphate |
InChI |
InChI=1S/3Al.13Li.30H3O4P.17Ti/c;;;;;;;;;;;;;;;;30*1-5(2,3)4;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;;30*(H3,1,2,3,4);;;;;;;;;;;;;;;;;/q3*+3;13*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;16*+4/p-90 |
InChIキー |
BUSDFAMSBRSNGQ-UHFFFAOYSA-A |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Ti].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


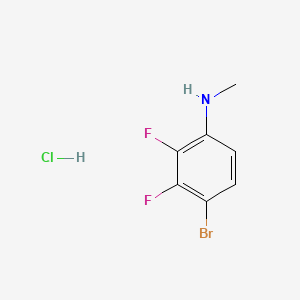
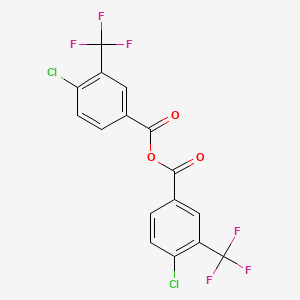
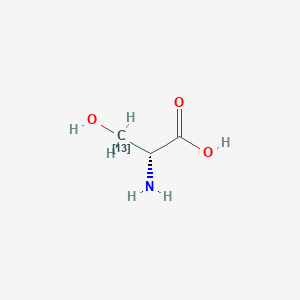
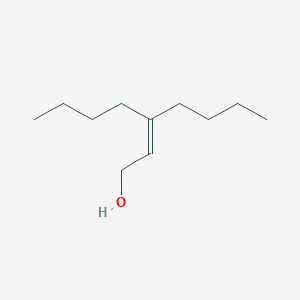
![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
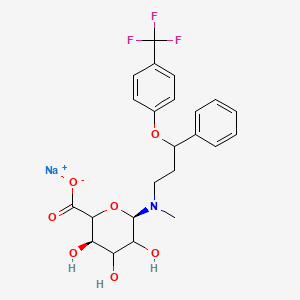
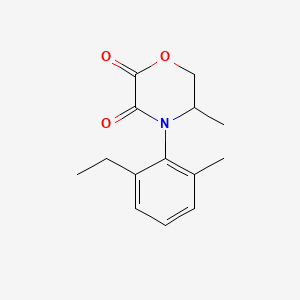
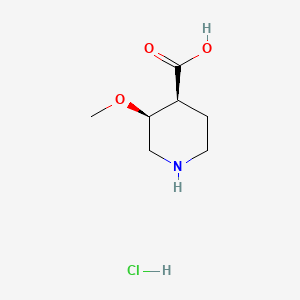

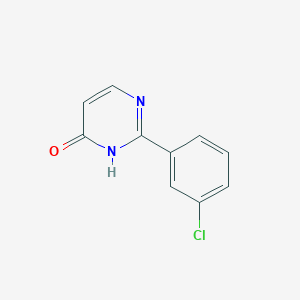
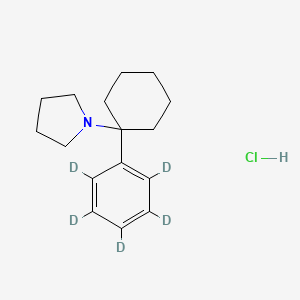
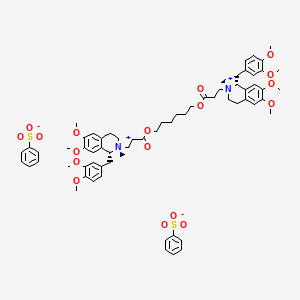
![rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B13446562.png)
